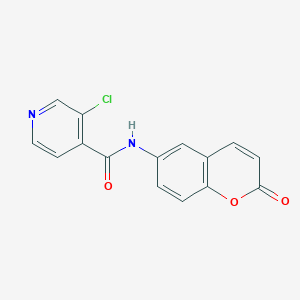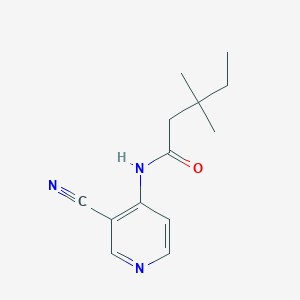![molecular formula C16H21ClN2O2 B7189479 3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide](/img/structure/B7189479.png)
3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-ethoxyspiro[34]octan-1-yl)pyridine-4-carboxamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic octane ring: This can be achieved through a cyclization reaction involving a suitable diol or halide precursor.
Introduction of the ethoxy group: This step involves the ethoxylation of the spirocyclic intermediate using ethyl alcohol in the presence of a strong base.
Attachment of the pyridine carboxamide moiety: This is typically done through a coupling reaction between the spirocyclic intermediate and a pyridine carboxylic acid derivative, facilitated by a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-chloro-N-(3-ethoxyspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-2-carboxamide
- 3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-3-carboxamide
Uniqueness
The unique structural features of 3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide, such as the specific positioning of the chloro and ethoxy groups, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-2-21-14-9-13(16(14)6-3-4-7-16)19-15(20)11-5-8-18-10-12(11)17/h5,8,10,13-14H,2-4,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCAFUSSJZFWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)NC(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-3-[[2-(2-methyl-5-phenylmorpholin-4-yl)acetyl]amino]benzamide](/img/structure/B7189411.png)
![N-(4-acetylphenyl)-2-(8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide](/img/structure/B7189415.png)
![6-chloro-2-[[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methyl]-3H-quinazolin-4-one](/img/structure/B7189429.png)
![3-(3-Fluoro-4-methylphenyl)-5-[3-[4-(trifluoromethyl)piperidin-1-yl]propyl]-1,2,4-oxadiazole](/img/structure/B7189433.png)
![N-(benzylcarbamoyl)-2-(8-oxa-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B7189435.png)

![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7189445.png)
![3-chloro-N-[5-(ethylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B7189452.png)
![N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]isoquinoline-5-carboxamide](/img/structure/B7189464.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7189465.png)

![N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide](/img/structure/B7189481.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide](/img/structure/B7189483.png)
![6-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7189485.png)
